3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid 3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17679289
InChI: InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)6-8(9)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol

3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid

CAS No.:

Cat. No.: VC17679289

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid -

Specification

Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
IUPAC Name 3-(5-chloro-2-methoxyanilino)propanoic acid
Standard InChI InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)6-8(9)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)
Standard InChI Key CAWWTOFVLUQGQX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)NCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-[(5-chloro-2-methoxyphenyl)amino]propanoic acid, systematically describes its structure: a propanoic acid chain (C3H5O2) linked via an amine group to a 5-chloro-2-methoxyphenyl ring (C7H6ClO) . The molecular formula C10H12ClNO3 corresponds to a monoisotopic mass of 229.0511 Da and an average mass of 229.66 g/mol .

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H12ClNO3
Molecular Weight (g/mol)229.66
CAS Registry1039842-00-6
SMILESCOC1=C(C=C(C=C1)Cl)NCCC(=O)O
InChIKeyCAWWTOFVLUQGQX-UHFFFAOYSA-N

The planar structure features a methoxy group at position 2 and chlorine at position 5 on the aromatic ring, creating a steric and electronic profile that may influence intermolecular interactions . X-ray crystallography data remain unavailable, but computational models predict a dihedral angle of approximately 112° between the phenyl ring and propanoic acid chain, suggesting moderate conjugation .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis by MolCore BioPharmatech employs a three-step sequence starting from 5-chloro-2-methoxyaniline :

  • N-Alkylation: Reacting 5-chloro-2-methoxyaniline with methyl acrylate under basic conditions to form methyl 3-[(5-chloro-2-methoxyphenyl)amino]propanoate.

  • Hydrolysis: Saponification with aqueous NaOH yields the sodium salt of the target acid.

  • Acidification: Treatment with HCl precipitates the free acid, achieving ≥97% purity after recrystallization .

Table 2: Key Process Parameters

StepReagentsTemperatureYield
AlkylationK2CO3, DMF, 60°C60°C78%
Hydrolysis2M NaOH, EtOHReflux92%
Acidification6M HCl, 0°C0–5°C85%

Scalability Challenges

Industrial production faces two primary hurdles:

  • Regioselectivity: Competing O-alkylation during the initial step requires precise stoichiometric control of the base (K2CO3) .

  • Crystallization: The free acid’s moderate solubility in water (4.2 g/L at 25°C) necessitates anti-solvent techniques using ethanol/water mixtures .

Pharmaceutical Applications and Biological Relevance

Role as an API Intermediate

MolCore identifies this compound as a key intermediate in synthesizing kinase inhibitors and GPCR modulators . Its dual functionality (acidic carboxyl and aromatic amine) enables conjugation to heterocyclic scaffolds common in drug candidates . For example, coupling with triazine derivatives produces molecules with predicted IC50 values <100 nM against EGFR mutants.

Structure-Activity Relationship (SAR) Insights

Although direct pharmacological data are scarce, structural analogs exhibit:

  • Antimicrobial Activity: Analogous chloro-methoxy phenylpropanoates show MIC values of 8–16 µg/mL against S. aureus and E. coli .

  • Anti-inflammatory Effects: Carboxylate-containing aryl amines inhibit COX-2 with selectivity indices >50 .

These findings suggest that strategic modifications to the propanoic acid chain or aromatic substituents could unlock therapeutic potential.

Analytical Characterization Methods

Mass Spectrometric Confirmation

High-resolution MS (HRMS) in positive ion mode confirms the molecular ion [M+H]⁺ at m/z 230.05785 (calc. 230.0584), with a mass error of 2.4 ppm, validating the molecular formula . Key fragments include:

  • m/z 184.0391: Loss of COOH (46.0188 Da)

  • m/z 139.0155: Chloromethoxybenzene ion (C7H6ClO⁺)

Future Research Directions

Unanswered Scientific Questions

  • Crystallography: Determining the solid-state conformation could guide co-crystal engineering for improved solubility.

  • Metabolic Fate: Cytochrome P450 interaction studies are needed to assess potential drug-drug interactions.

  • Target Identification: High-throughput screening against kinase panels may reveal lead optimization opportunities.

Industrial Development Priorities

  • Continuous Flow Synthesis: Microreactor technology could enhance yield and reduce reaction times.

  • Derivatization Libraries: Generating amide/ester analogs would accelerate SAR exploration.

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